molecular formula C23H20N2OS B14509158 3-[4-(Dimethylamino)phenyl]-1-(10H-phenothiazin-10-YL)prop-2-EN-1-one CAS No. 62829-73-6

3-[4-(Dimethylamino)phenyl]-1-(10H-phenothiazin-10-YL)prop-2-EN-1-one

Cat. No.: B14509158
CAS No.: 62829-73-6
M. Wt: 372.5 g/mol
InChI Key: NBRKTHQPSVSKHH-UHFFFAOYSA-N
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Description

3-[4-(Dimethylamino)phenyl]-1-(10H-phenothiazin-10-yl)prop-2-en-1-one is a chemical compound known for its unique structure and properties. It is composed of a dimethylamino group attached to a phenyl ring, which is further connected to a phenothiazine moiety through a prop-2-en-1-one linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Dimethylamino)phenyl]-1-(10H-phenothiazin-10-yl)prop-2-en-1-one typically involves the reaction of 4-(dimethylamino)benzaldehyde with 10H-phenothiazine-10-ylacetic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated under reflux for several hours to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Dimethylamino)phenyl]-1-(10H-phenothiazin-10-yl)prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

3-[4-(Dimethylamino)phenyl]-1-(10H-phenothiazin-10-yl)prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(Dimethylamino)phenyl]-1-(10H-phenothiazin-10-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-{10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl}ethanone
  • 1-(dimethylamino)-3-(10-phenothiazinyl)-2-propanol

Uniqueness

Compared to similar compounds, 3-[4-(Dimethylamino)phenyl]-1-(10H-phenothiazin-10-yl)prop-2-en-1-one is unique due to its specific structural features and the presence of both dimethylamino and phenothiazine moieties. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

62829-73-6

Molecular Formula

C23H20N2OS

Molecular Weight

372.5 g/mol

IUPAC Name

3-[4-(dimethylamino)phenyl]-1-phenothiazin-10-ylprop-2-en-1-one

InChI

InChI=1S/C23H20N2OS/c1-24(2)18-14-11-17(12-15-18)13-16-23(26)25-19-7-3-5-9-21(19)27-22-10-6-4-8-20(22)25/h3-16H,1-2H3

InChI Key

NBRKTHQPSVSKHH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42

Origin of Product

United States

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